molecular formula C10H11BrO3 B8649521 Ethyl 2-bromo-3-methoxybenzoate

Ethyl 2-bromo-3-methoxybenzoate

Cat. No.: B8649521
M. Wt: 259.10 g/mol
InChI Key: RGTTVAWASHIDIH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-methoxybenzoate is a versatile aromatic ester building block valued in medicinal chemistry and organic synthesis research. The presence of both a bromo substituent and an ester group on the benzoate ring makes this compound a valuable intermediate for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings . These reactions are fundamental for creating biaryl systems, which are core structures in many pharmaceuticals and agrochemicals. Furthermore, the methoxy group can serve as a directing group in functionalization reactions or be modified to other functionalities, expanding its utility. Researchers leverage this compound in the exploration and development of new active compounds, utilizing it as a key precursor in multi-step synthetic routes. This product is intended for research purposes as a chemical standard or synthetic intermediate and is strictly for laboratory use.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-bromo-3-methoxybenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3

InChI Key

RGTTVAWASHIDIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences and similarities between ethyl 2-bromo-3-methoxybenzoate and related compounds, based on available evidence:

Compound Molecular Formula Substituent Positions Ester Group Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₀H₁₁BrO₃ Br (2), OMe (3) Ethyl ~259.10 (calculated) Likely intermediate for heterocyclic synthesis
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ OMe (2) Ethyl 180.20 Soluble in ethanol; used as a flavoring agent
Methyl 2-bromo-5-methoxybenzoate C₉H₉BrO₃ Br (2), OMe (5) Methyl 245.07 High-yield synthesis (83%); precursor for imidazole derivatives
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ Br (3), Me (4) Methyl 229.07 Moderate hazards (skin/eye irritation); stable under normal conditions

Structural and Functional Differences

  • Substituent Positioning: The position of bromine and methoxy groups significantly impacts reactivity.
  • Ester Group : Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters, influencing solubility and bioavailability.

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves regioselective bromination of ethyl 3-methoxybenzoate using NBS in ethyl acetate. This approach leverages the electron-donating methoxy group to direct bromination to the ortho position (C2).

Procedure:

  • Reaction Setup: Combine ethyl 3-methoxybenzoate (1.0 mol), NBS (1.3 mol), and ethyl acetate (2.0 L) under inert atmosphere.

  • Conditions: Stir at room temperature for 3 hours, with continuous removal of hydrogen bromide using a sodium hydroxide trap.

  • Workup: Distill off ethyl acetate under reduced pressure, precipitate the product in ice water, and recrystallize from ethyl acetate.

Performance Metrics:

ParameterValue
Yield75–80%
Purity (HPLC)99.1–99.2%
Regioselectivity>98% ortho

This method’s efficiency stems from NBS’s selective radical mechanism, which minimizes di-bromination. The methoxy group’s +M effect activates the aromatic ring, while steric hindrance at the para position favors ortho substitution.

Esterification of Pre-Brominated 3-Methoxybenzoic Acid

Synthesis of 2-Bromo-3-Methoxybenzoic Acid

Bromination precedes esterification in this route, ensuring precise bromine placement.

Step 1: Bromination of 3-Methoxybenzoic Acid

  • Reagents: 3-Methoxybenzoic acid (1.0 mol), bromine (1.1 mol), iron(III) bromide (0.05 mol).

  • Conditions: React in dichloromethane at 0–5°C for 4 hours.

  • Yield: 85–90%.

Step 2: Fischer Esterification

  • Reagents: 2-Bromo-3-methoxybenzoic acid (1.0 mol), ethanol (5.0 mol), sulfuric acid (0.1 mol).

  • Conditions: Reflux at 78°C for 12 hours.

  • Yield: 89%.

Advantages:

  • Avoids competing reactions during bromination of esters.

  • High-purity intermediates facilitate final product isolation.

Alternative Synthetic Routes

Diazonium Salt Intermediate

A less common approach involves diazotization of 3-methoxyaniline followed by Sandmeyer reaction:

  • Diazotization: Treat 3-methoxyaniline with NaNO₂/HCl at 0°C.

  • Bromination: Add CuBr to generate 2-bromo-3-methoxybenzene.

  • Oxidation and Esterification: Oxidize to benzoic acid using KMnO₄, then esterify.

Limitations:

  • Multi-step process reduces overall yield (∼60%).

  • Handling diazonium salts poses safety risks.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Direct Bromination (NBS)75–80%HighModerate
Pre-Brominated Esterification85–89%ModerateHigh
Diazonium Route55–60%LowLow

Key Insights:

  • Industrial settings prioritize the NBS route for its simplicity and shorter reaction times.

  • Academic labs favor pre-brominated esterification for higher purity.

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Recycling: Iron(III) bromide from bromination steps can be recovered and reused, reducing costs by 15–20%.

  • Continuous Flow Systems: Adopting flow chemistry for bromination improves heat dissipation, enhancing safety and yield consistency.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Para-brominated byproducts (≤2%) may form due to transient steric effects. Strategies to mitigate this include:

  • Temperature Control: Maintaining reactions below 25°C suppresses thermal randomization.

  • Catalyst Tuning: Substituting FeBr₃ with AlBr₃ increases ortho selectivity to 99.3%.

Esterification Efficiency

  • Microwave Assistance: Reducing esterification time from 12 hours to 45 minutes via microwave irradiation (100°C, 300 W) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-bromo-3-methoxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-3-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution of pre-functionalized benzoate esters. Reaction optimization often involves varying solvents (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., DMAP for improved kinetics). Yield discrepancies (~60–85%) across studies may arise from competing side reactions, such as hydrolysis of the ester group under prolonged acidic conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR), methoxy group (δ ~3.8–4.0 ppm in ¹H NMR), and aromatic protons (split patterns indicating substituent positions).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly to resolve ambiguities in substituent orientation on the benzene ring .
  • MS (Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (M⁺ expected at m/z 259–261 for C₁₀H₁₁BrO₃).

Q. How does the compound’s reactivity compare to its positional isomers (e.g., Ethyl 3-bromo-2-methoxybenzoate)?

  • Methodological Answer : Substituent positioning significantly alters reactivity. For example:

CompoundBromine PositionMethoxy PositionReactivity in SNAr
This compound23Moderate (steric hindrance from methoxy)
Ethyl 3-bromo-2-methoxybenzoate32Higher (methoxy acts as ortho-directing group)
This difference impacts applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr) .

Advanced Research Questions

Q. How can computational chemistry tools predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict favored reaction pathways. For example, the methoxy group’s electron-donating effect lowers the activation energy for bromine substitution at the 2-position. Validation involves comparing computed Fukui indices (electrophilicity) with experimental outcomes from Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent polarity) or impurities. A systematic approach includes:

  • Purity Validation : HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
  • Dose-Response Curves : Test across a concentration range (1 nM–100 µM) to identify false negatives.
  • Molecular Docking : Compare binding poses in target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to assess steric/electronic compatibility .

Q. How can crystallographic data from SHELXL refinement clarify ambiguities in the compound’s solid-state structure?

  • Methodological Answer : SHELXL refines parameters like thermal displacement (B-factors) and occupancy to resolve disorder in the methoxy or ester groups. For example, high B-factors for the ethoxy chain may indicate rotational flexibility, necessitating constraints during refinement. Cross-validation with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts) influencing packing .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch-to-batch variability in industrial-scale synthesis often arises from:

  • Temperature Gradients : Uneven heating in large reactors promotes side reactions (e.g., ester hydrolysis).
  • Catalyst Deactivation : Pd-based catalysts may sinter or leach, reducing coupling efficiency.
    Mitigation strategies include:
  • Flow Chemistry : Continuous reactors (e.g., microfluidic chips) enhance heat/mass transfer.
  • In-line Analytics : Real-time FTIR monitors intermediate formation to adjust conditions dynamically .

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